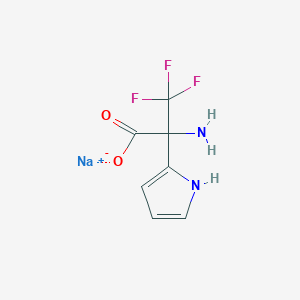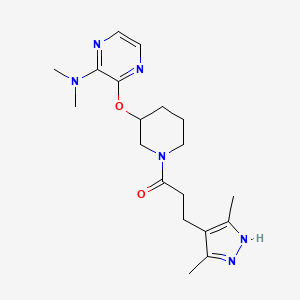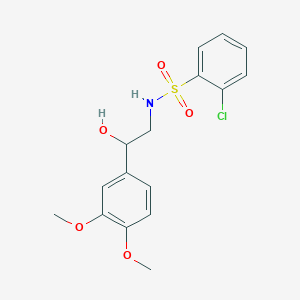
sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is a useful research compound. Its molecular formula is C7H6F3N2NaO2 and its molecular weight is 230.122. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
Reactions with Nucleophiles : Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate can react with various nucleophiles, leading to the formation of diverse heterocyclic compounds. Such reactions are instrumental in the synthesis of various trifluoromethyl-containing heterocyclic derivatives, which are crucial in different chemical research fields (Sokolov & Aksinenko, 2010).
Synthesis of Alkyl Amino-pyrroles : The compound can be used as a building block for the synthesis of alkyl amino-pyrroles. This process, leveraging the azirine ring expansion strategy, is important in the synthesis of various organic compounds (Khlebnikov et al., 2018).
Applications in Material Science
Water Oxidation Catalysis : this compound can be utilized in water oxidation catalysis. This is a crucial area in material science and chemistry, particularly in the development of sustainable and efficient energy systems (Parent et al., 2014).
Luminescence Properties in Salts : The compound's involvement in the structure of various salts, like alkali metals, can relate to their luminescence properties. This application is significant in the development of materials with specific optical characteristics (Tafeenko et al., 2009).
Applications in Organic Synthesis
Synthesis of Heterocyclic Compounds : It plays a role in the synthesis of heterocyclic compounds like pyrroles, pyrazines, and pyrimidines, which are pivotal in pharmaceutical research and development (Goto et al., 1999).
Chemosensory Applications : The compound's derivatives can be used in the detection of metal ions in aqueous solutions, an essential aspect of environmental monitoring and protection (Wu et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Propiedades
IUPAC Name |
sodium;2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2.Na/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4;/h1-3,12H,11H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEBFALJNZVNKN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C(=O)[O-])(C(F)(F)F)N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)



![2-[(2-hydroxyethyl)amino]-3-[(1E)-[(2-hydroxyethyl)imino]methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)
![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)


